Micrococcin P

Beschreibung

Historical Discovery and Early Characterization

Micrococcin (B1169942) P1 stands as the foundational member of the thiopeptide class of antibiotics. toku-e.com It was first discovered in 1948 by Su, isolated from a strain of Micrococcus found in sewage waters in Oxford. mdpi.comvulcanchem.comnih.gov Early research demonstrated its activity against a range of Gram-positive bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govfrontiersin.org However, its progression as a potential therapeutic agent was initially halted due to its very poor solubility in water. researchgate.net

The initial scientific investigation into its structure proved to be a significant challenge. Early studies relied on chemical degradation and hydrolysis to identify the constituent molecular fragments. researchgate.netnih.gov These initial efforts successfully identified most of the chemical moieties present in micrococcin P but could not definitively establish their connectivity. nih.gov

The advent of Nuclear Magnetic Resonance (NMR) spectroscopy provided deeper insights, leading to several proposed structures. mdpi.comresearchgate.netnih.gov However, attempts to synthesize these proposed structures did not yield a compound identical to the natural one. mdpi.comnih.gov The definitive structure and stereochemistry of micrococcin P1 were not unequivocally confirmed until 2009, 51 years after its discovery, through its total synthesis by Ciufolini and his team. mdpi.comnih.gov

Over the years, Micrococcin P1 has been isolated from a surprisingly diverse range of bacteria beyond the original Micrococcus. It is produced by various species of Bacillus and Staphylococcus. frontiersin.org These producing organisms have been sourced from varied environments, including soil and even French Raclette cheese. mdpi.comfrontiersin.org For instance, Staphylococcus equorum WS 2733, isolated from a food source, and Bacillus cereus ATCC 14579 have been identified as producers. researchgate.netnih.govasm.org The discovery of its production by bacteria from different genera highlights its widespread distribution in nature. frontiersin.org

Producing Organisms of this compound

| Organism | Source of Isolation |

|---|---|

| Micrococcus sp. | Sewage Water mdpi.comvulcanchem.com |

| Bacillus pumilus | Soil nih.gov |

| Bacillus cereus ATCC 14579 | N/A researchgate.netasm.org |

| Bacillus marisflavi | Marine Cyanobacterium (Moorea producens) mdpi.com |

| Bacillus stratosphericus | Marine-derived researchgate.netmdpi.com |

| Staphylococcus equorum | French Raclette Cheese frontiersin.orgnih.gov |

| Staphylococcus hominis | N/A researcher.life |

| Staphylococcus epidermidis | N/A frontiersin.org |

Classification within Thiopeptide Antibiotics

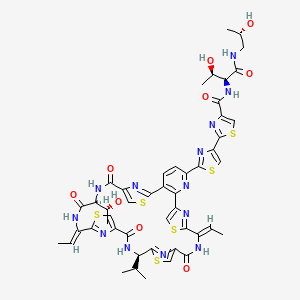

This compound is a member of the thiopeptide family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). toku-e.comasm.orgpnas.org This growing family now includes over one hundred distinct compounds. researchgate.netresearchgate.net Thiopeptides are characterized by a unique and highly modified peptide structure. nih.gov Their defining features include a nitrogen-containing six-membered ring, such as pyridine (B92270) or piperidine, embedded within a macrocyclic peptide backbone. pnas.orgresearchgate.net This backbone is rich in thiazole (B1198619) rings, which are derived from post-translational modification of cysteine residues. asm.orgpnas.org

This compound exemplifies these structural traits. It possesses a central pyridine ring formed from two serine-derived dehydroalanine (B155165) (Dha) residues. pnas.org The structure also contains six thiazoles and two threonine-derived dehydrobutyrine (Dhb) residues. pnas.org The biosynthesis of this compound is a complex process involving a dedicated cluster of genes (tcl genes). asm.orgpnas.org These genes encode the enzymes responsible for the extensive post-translational modifications, including cyclodehydration, oxidation, dehydration, and a final [4+2] cycloaddition reaction that forms the macrocycle. asm.orgpnas.org

Micrococcin P1 and Micrococcin P2 are two closely related variants, differing only by a pair of hydrogen atoms at the C-terminus. asm.org The conversion of the precursor peptide to Micrococcin P2 involves an oxidative decarboxylation, and a subsequent reduction step by the enzyme TclS yields Micrococcin P1. pnas.orgresearchgate.net

Key Structural Features of this compound

| Feature | Description |

|---|---|

| Core Structure | Macrocyclic peptide nih.govmedchemexpress.com |

| Heterocyclic Rings | Contains multiple thiazole rings and a central pyridine ring pnas.org |

| Amino Acid Derivatives | Includes dehydroalanine (from Serine) and dehydrobutyrine (from Threonine) pnas.org |

| Biosynthesis | Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) toku-e.comasm.org |

Significance in Antimicrobial Research

This compound has garnered significant attention in antimicrobial research due to its potent activity against a wide spectrum of Gram-positive bacteria. frontiersin.org This includes clinically important and drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes. nih.govagribiotix.comnih.gov Furthermore, it shows notable activity against Mycobacterium tuberculosis. nih.govfrontiersin.org

The mechanism of action for this compound involves the inhibition of bacterial protein synthesis. nih.govontosight.ai It specifically targets the elongation step by binding to a cleft formed by the L11 protein and the 23S rRNA in the bacterial ribosome. toku-e.com This binding interferes with the function of elongation factors Tu (EF-Tu) and G (EF-G), thereby halting protein translocation and leading to cell death. toku-e.com

Despite its potent activity, the poor aqueous solubility of this compound has been a major obstacle to its clinical development. frontiersin.org However, renewed interest has been sparked by the development of improved purification methods, the complete elucidation of its biosynthetic pathway, and successful total synthesis. researchgate.net These advancements open up possibilities for generating novel analogs through genetic engineering and synthetic chemistry to improve its properties. frontiersin.org The fact that it is ribosomally synthesized makes it particularly amenable to bioengineering. frontiersin.org Its strong synergistic activity with other antibiotics, such as rifampicin (B610482) against MRSA, further underscores its potential in combination therapies to combat multidrug-resistant infections. frontiersin.org

Eigenschaften

CAS-Nummer |

1392-46-7 |

|---|---|

Molekularformel |

C48H49N13O9S6 |

Molekulargewicht |

1144.4 g/mol |

IUPAC-Name |

2-[2-[(12Z,19R,26Z,29S)-12,26-di(ethylidene)-29-[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobutan-2-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C48H49N13O9S6/c1-8-24-44-53-27(13-72-44)36-23(10-11-26(50-36)46-58-32(18-75-46)47-56-31(16-74-47)40(68)60-34(21(6)63)41(69)49-12-20(5)62)43-54-29(14-71-43)39(67)61-35(22(7)64)42(70)52-25(9-2)45-55-30(15-73-45)38(66)59-33(19(3)4)48-57-28(17-76-48)37(65)51-24/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,69)(H,51,65)(H,52,70)(H,59,66)(H,60,68)(H,61,67)/b24-8-,25-9-/t20-,21+,22+,33+,34-,35-/m0/s1 |

InChI-Schlüssel |

UOHLKBVACLXSRE-GXSYYHJRSA-N |

Isomerische SMILES |

C/C=C\1/C2=NC(=CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N/C(=C\C)/C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC[C@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C |

Kanonische SMILES |

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(=CC)C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(C(C)O)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)C |

Herkunft des Produkts |

United States |

Structural Elucidation and Features

Macrocyclic Peptide Architecture

Micrococcin (B1169942) P is a ribosomally synthesized and post-translationally modified peptide (RiPP). asm.orgasm.org Its core is a 14-amino acid peptide that undergoes extensive modifications to form the final bioactive molecule. asm.orgpnas.orgpnas.org A key feature of its architecture is a 26-membered macrocycle. asm.orgescholarship.org This macrocyclic ring is formed through a [4+2] cycloaddition reaction involving two dehydroalanine (B155165) residues, a process that also leads to the formation of the central pyridine (B92270) ring and the cleavage of the leader peptide. asm.orgpnas.org

The biosynthesis of Micrococcin P involves a series of enzymatic steps, including the dehydration of serine and threonine residues and the cyclodehydration and oxidation of cysteine residues to form its characteristic heterocyclic systems. asm.orgnih.gov

Key Heterocyclic and Modified Amino Acid Residues

The structure of this compound is rich in unusual amino acid residues, which are crucial for its biological activity. These include multiple thiazole (B1198619) moieties, dehydroamino acids, and a central pyridine ring system. asm.orgpnas.orgescholarship.org

A prominent feature of this compound is the presence of six thiazole rings. pnas.orgnih.gov These five-membered heterocyclic rings containing both sulfur and nitrogen are derived from cysteine residues in the precursor peptide through a process of cyclodehydration and subsequent oxidation. asm.orgnih.govnih.gov Three of these thiazole rings are directly bonded to the central pyridine nucleus, forming a trithiazolylpyridine core. nih.govrsc.org The formation of these thiazole moieties is a critical step in the maturation of the antibiotic. asm.orgpnas.org Advanced laboratory techniques have been developed to synthesize these thiazole-containing fragments, which has been instrumental in the total synthesis of Micrococcin P1. researchgate.netacs.org

This compound contains dehydroamino acid residues, specifically dehydrobutyrine (Dhb) and dehydroalanine (Dha). pnas.orgescholarship.orgkarger.com These unsaturated amino acids are formed from threonine and serine residues, respectively, through enzymatic dehydration. asm.orgnih.govnih.gov There are two Dhb residues in the mature molecule. pnas.orgkarger.com The dehydroalanine residues are particularly important as they are the precursors for the formation of the central pyridine ring via a cycloaddition reaction. mdpi.comasm.orgpnas.org The presence of these dehydroamino acids contributes to the rigidity of the macrocyclic structure. mdpi.comrsc.org

At the heart of the this compound structure lies a trisubstituted pyridine ring. asm.orgescholarship.orgresearchgate.net This six-membered nitrogen-containing aromatic ring is a defining characteristic of this class of thiopeptides. asm.orgresearchgate.net It is formed from two serine-derived dehydroalanine residues through a formal [4+2] cycloaddition reaction, which also closes the macrocycle. asm.orgpnas.orgresearchgate.net This central pyridine scaffold has three thiazole rings directly attached to it. rsc.org The synthesis of this complex heterocyclic core has been a significant focus of chemical research. researchgate.netcapes.gov.br

Stereochemical Assignments and Conformational Studies

The precise three-dimensional arrangement of atoms in this compound, or its stereochemistry, was a significant challenge that was ultimately resolved through total synthesis and advanced analytical techniques. nih.govresearchgate.netresearchgate.net The molecule has six defined stereocenters. nih.gov Early studies involving degradation and NMR spectroscopy provided initial hypotheses about its constitution and stereochemistry, but it was the total synthesis in 2009 that provided unambiguous confirmation. mdpi.comnih.gov Conformational studies, primarily using NMR, have shown that the numerous azole rings and dehydroamino acids impart significant rigidity to the molecule, which is thought to be important for its interaction with its biological target. mdpi.com

Biosynthetic Pathways and Genetic Analysis

Ribosomal Synthesis of Precursor Peptides

The journey of Micrococcin (B1169942) P biosynthesis begins with the ribosomal synthesis of a precursor peptide, designated TclE. escholarship.orgasm.org This initial step is fundamental to the entire process, as the TclE peptide serves as the scaffold upon which all subsequent modifications occur.

The TclE precursor peptide is a key player in the biosynthesis of Micrococcin P. It is composed of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide. nih.govasm.org In strains like Mammaliicoccus sciuri IMDO-S72 and Macrococcus caseolyticus, the TclE precursor consists of a 35-amino acid leader peptide and a 14-amino acid core peptide. asm.orgasm.org This core peptide is rich in cysteine, serine, and threonine residues, which are the substrates for the extensive post-translational modifications that follow. pnas.org

The leader peptide plays a crucial role in guiding the biosynthetic machinery. It acts as a recognition element, ensuring that the modification enzymes bind to and process the correct substrate. nih.govpnas.org The N-terminal domain of the scaffolding protein TclI is thought to function as a RiPP recognition element (RRE) that directly interacts with the TclE leader peptide. escholarship.orgasm.org This interaction is a prerequisite for the subsequent modifications of the core peptide. asm.org Once the modifications are complete, the leader peptide is cleaved off to release the mature antibiotic. nih.govpnas.org

The core peptide is the portion of TclE that undergoes a series of chemical transformations to become the final bioactive this compound molecule. asm.orgpnas.org The genetic information for TclE is encoded by the tclE gene within the tcl biosynthetic gene cluster. nih.govasm.org

| Component | Description | References |

| Leader Peptide | An N-terminal sequence of 35 amino acids that acts as a recognition site for biosynthetic enzymes. | asm.orgasm.org |

| Core Peptide | A C-terminal sequence of 14 amino acids that is post-translationally modified to form the final product. | asm.orgasm.org |

| tclE Gene | The gene responsible for encoding the TclE precursor peptide. | nih.govasm.org |

Post-Translational Modifications (PTMs)

Following ribosomal synthesis, the TclE precursor peptide undergoes a cascade of post-translational modifications (PTMs) to yield the mature this compound. These modifications are catalyzed by a suite of enzymes encoded by the tcl gene cluster and are essential for the antibiotic's structure and bioactivity. pnas.org The key transformations include the formation of thiazole (B1198619) rings, the generation of dehydroamino acids, macrocyclization to form a central pyridine (B92270) ring, and modifications at the C-terminus. pnas.orgresearchgate.net

A hallmark of this compound is the presence of multiple thiazole rings, which are formed from the cysteine residues within the TclE core peptide. asm.orgpnas.org This two-step process involves cyclodehydration followed by dehydrogenation. asm.org

The formation of thiazoles is initiated by the conversion of all six cysteine residues in the core peptide. asm.org This transformation requires the coordinated action of three proteins: TclI, TclJ, and TclN. asm.orgasm.org TclI is a scaffolding protein that presents the TclE substrate to the modification enzymes. escholarship.orgasm.org TclJ, a cyclodehydratase, then catalyzes the cyclization of the cysteine side chains to form thiazoline (B8809763) intermediates. pnas.org Subsequently, TclN, an FMN-dependent dehydrogenase, oxidizes the thiazolines to the stable aromatic thiazole rings. pnas.org The installation of these thiazole rings is a critical early step, and it is required for all subsequent modifications to occur. asm.org

Another crucial set of modifications is the dehydration of serine and threonine residues within the core peptide to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. pnas.org This process is carried out by the enzymes TclK and TclL. pnas.org

TclK and TclL are homologous to the N- and C-terminal domains of the lantibiotic dehydratase NisB. pnas.org TclK is thought to glutamylate the hydroxyl groups of serine and threonine residues, which is followed by an elimination reaction catalyzed by TclL to generate the dehydroamino acids. pnas.org These unsaturated amino acids are key components of the final macrocyclic structure.

The formation of the characteristic macrocycle and the central pyridine ring of this compound is a pivotal step in its biosynthesis. This complex transformation is catalyzed by the enzyme TclM. nih.govpnas.org

TclM is predicted to catalyze a [4+2] cycloaddition reaction involving the dehydroalanine residues that were previously formed. nih.govpnas.org This reaction not only forms the central six-membered pyridine ring but also closes the peptide macrocycle. pnas.org Concurrently with this macrocyclization event, the leader peptide is cleaved from the modified core, releasing the macrocyclic peptide. pnas.org

The final steps in the biosynthesis of this compound involve modifications at the C-terminus of the peptide. These modifications can result in different variants of the antibiotic, such as Micrococcin P1 (MP1) and Micrococcin P2 (MP2). nih.govpnas.org

The C-terminal threonine residue is first processed by the dehydrogenase TclP. asm.orgpnas.org TclP is believed to catalyze an oxidative decarboxylation of the C-terminal threonine, resulting in a ketone group and the formation of MP2. nih.govpnas.org In some producer strains, a second dehydrogenase, TclS, is present. nih.govasm.org TclS can then reduce the ketone group of MP2 to a hydroxyl group, yielding the final product, MP1. nih.govpnas.orgresearchgate.net The absence of a functional tclS gene results in the accumulation of MP2. nih.govresearchgate.net

| Modification | Enzymes | Function | References |

| Thiazole Formation | TclI, TclJ, TclN | Conversion of cysteine residues to thiazole rings. | asm.orgasm.orgpnas.org |

| Dehydroamino Acid Formation | TclK, TclL | Dehydration of serine and threonine residues. | pnas.org |

| Macrocyclization & Pyridine Formation | TclM | Formation of the macrocycle and central pyridine ring. | nih.govpnas.org |

| C-Terminal Modification | TclP, TclS | Oxidative decarboxylation and reduction at the C-terminus. | nih.govasm.orgpnas.orgresearchgate.net |

Biosynthetic Gene Clusters (BGCs)

The genetic blueprints for Micrococcin P1 biosynthesis have been identified in several bacterial species, most notably in Macrococcus caseolyticus and Bacillus cereus. These BGCs, while both directing the synthesis of thiopeptides, exhibit significant differences in their size, organization, and the diversity of their final products.

A compact and efficient BGC for Micrococcin P1 production has been identified on a plasmid in Macrococcus caseolyticus strain 115. nih.govnih.gov This cluster, designated by the tcl gene nomenclature, is notably smaller than its counterpart in Bacillus cereus, spanning approximately 11 kb and containing 12 genes. nih.govnih.gov A key feature of this BGC is its production of a single thiopeptide product, Micrococcin P1. nih.govpnas.org

The tcl gene cluster in M. caseolyticus is organized into apparent transcriptional units. nih.gov The core components include the precursor peptide gene, tclE, and a suite of genes encoding enzymes for post-translational modifications. These modifications include thiazole formation, C-terminal decarboxylation, dehydroamino acid formation, and the creation of a pyridine-anchored macrocycle. nih.gov Of the 12 genes present in the cluster, eight have been identified as essential for the complete biosynthesis of Micrococcin P1. nih.gov The genetic organization of this BGC is highly conserved among different staphylococcal species. frontiersin.orgfrontiersin.org

Table 1: Genes in the Macrococcus caseolyticus Micrococcin P1 BGC and their Putative Functions

| Gene | Putative Function |

| tclE | Precursor peptide |

| tclI | Scaffolding protein (Ocin-ThiF-like) |

| tclJ | Cyclodehydratase (TOMM family) |

| tclK | Dehydratase |

| tclL | Dehydratase |

| tclM | Cyclase |

| tclN | Dehydrogenase |

| tclP | Oxidative decarboxylase |

| tclQ | Ribosomal protein L11 immunity gene |

| tclS | C-terminal reductase |

| orf18 | Protein of unknown function |

| tclU | Putative MerR-type transcriptional regulator |

Data sourced from multiple studies. nih.govnih.govpnas.orgfrontiersin.org

In contrast to the streamlined BGC of M. caseolyticus, the Bacillus cereus ATCC 14579 strain harbors a much larger and more complex chromosomal gene cluster for thiopeptide biosynthesis. nih.govpnas.org This cluster spans approximately 22-24 kb and contains 24 tcl genes. nih.govnih.gov A significant distinction of the B. cereus BGC is its capacity to produce a mixture of structurally related thiopeptides, including thiocillins, Micrococcin P1, and Micrococcin P2. nih.govfrontiersin.org

This expanded gene set includes multiple copies of the precursor peptide gene (tclE, tclF, tclG) and immunity genes (tclQ, tclT). nih.govfrontiersin.org The presence of additional modification enzymes, such as tclD, tclO, and tclV, is thought to contribute to the diversity of the final thiopeptide products. nih.gov

Comparative analysis of the Micrococcin P1 BGCs from M. caseolyticus and B. cereus reveals key differences in their genetic architecture and biosynthetic output. The staphylococcal BGC is characterized by its compact, 12-gene structure, a single precursor peptide gene (tclE), and the production of only Micrococcin P1. nih.govfrontiersin.org In contrast, the B. cereus BGC is larger, with 24 genes, multiple precursor peptide genes, and the ability to synthesize a range of thiopeptide variants. nih.govfrontiersin.org

Despite these differences, most genes in the M. caseolyticus BGC have homologous counterparts in the B. cereus cluster. nih.gov However, some genes are unique to each cluster. For instance, orf18, which encodes a protein of unknown function, is present in the staphylococcal clusters but absent in the B. cereus BGC. frontiersin.org Conversely, genes like tclA, tclB, tclD, tclO, and tclX are found only in the B. cereus cluster. frontiersin.org Interestingly, the tclI genes from M. caseolyticus and B. cereus show no homology, suggesting a substantial difference in their translated amino acid sequences. nih.gov The precursor peptide (TclE) and the ribosomal protein L11 (TclQ and TclT) are among the most conserved components across these different BGCs. nih.gov

Reconstitution and Engineering of Biosynthetic Pathways

The relatively compact nature of the M. caseolyticus Micrococcin P1 BGC has made it an attractive target for reconstitution in a heterologous host. nih.gov Researchers have successfully reconstituted and genetically modularized the 9-gene system for micrococcin biosynthesis in the model organism Bacillus subtilis. nih.govresearchgate.netnih.gov This achievement required promoter engineering and the reassembly of the essential biosynthetic genes into a modular plasmid system. nih.govresearchgate.netnih.gov

This heterologous expression system provides a powerful platform for dissecting the biosynthetic pathway. nih.gov It allows for rapid pathway manipulation, including gene deletion and protein tagging, to study the function of individual enzymes. nih.govresearchgate.netnih.gov For example, through this system, it was determined that eight processing proteins are sufficient for the production of Micrococcin P1. nih.govnih.gov Furthermore, the tailoring enzyme TclS was identified as catalyzing the C-terminal reduction step that differentiates Micrococcin P1 from its close relative, Micrococcin P2. nih.govresearchgate.netnih.gov The ability to engineer these pathways opens up possibilities for generating novel thiopeptide analogs with potentially improved properties. frontiersin.org

Molecular Mechanisms of Action

Inhibition of Ribosomal Protein Synthesis

Micrococcin (B1169942) P1 is a potent inhibitor of protein synthesis in susceptible bacteria, primarily Gram-positive organisms. toku-e.comglpbio.comlabscoop.com Its inhibitory action is targeted at the elongation step of translation. toku-e.comsonar.ch The compound belongs to the thiopeptide class of antibiotics, which are known to interfere with the function of the large ribosomal subunit. iiitd.edu.innih.gov

Acceptor-Site Specificity

Micrococcin P1 functions as an acceptor-site-specific inhibitor of ribosomal protein synthesis. toku-e.comglpbio.comlabscoop.comnih.gov It obstructs the binding of aminoacyl-tRNA to the ribosomal A-site, a critical step for the addition of new amino acids to the growing polypeptide chain. asm.orgasm.org This blockage prevents the ribosome from incorporating subsequent amino acids, thereby arresting protein elongation.

Interaction with Ribosomal Protein L11

A key molecular target of Micrococcin P1 is the ribosomal protein L11. nih.govnih.gov This protein is a crucial component of the large ribosomal subunit and is involved in regulating GTP hydrolysis by translational factors. nih.gov Micrococcin P1 binds to a complex formed between ribosomal protein L11 and 23S rRNA. nih.govnih.govasm.org The N-terminal domain of L11 is specifically implicated as the binding site for micrococcin. ebi.ac.ukembl-heidelberg.de Studies on micrococcin-resistant mutants have revealed that alterations or the absence of L11 can confer resistance to the antibiotic, underscoring the importance of this interaction. nih.gov The binding of micrococcin to L11 is thought to induce a conformational constraint on the protein, which in turn disrupts the function of ribosomal factors. nih.gov

Binding to 23S rRNA (GTPase-Associated Center)

Micrococcin P1's binding site is located within the GTPase-associated center (GAC) of the 23S rRNA, a functionally critical region of the large ribosomal subunit. pdbj.orgfrontiersin.org Specifically, it binds to a cleft formed between ribosomal protein L11 and helices 43 and 44 of the 23S rRNA. pdbj.orgasm.org The interaction involves specific nucleotides within the 23S rRNA, including the sequence between A1067 and A1098. embopress.org Footprinting analyses have demonstrated that micrococcin alters the chemical accessibility of nucleotides A1067 and A1095, indicating a direct interaction. oup.comresearchgate.net Mutations at these nucleotide positions have been shown to significantly reduce the binding affinity of micrococcin. oup.com This binding to the GAC is a cornerstone of its inhibitory mechanism.

Interference with Elongation Factors (EF-Tu, EF-G)

By binding to the L11-23S rRNA complex in the GAC, Micrococcin P1 interferes with the function of essential elongation factors, namely EF-Tu and EF-G. toku-e.comsonar.chiiitd.edu.inpdbj.org The binding of micrococcin to the ribosome physically obstructs the binding site for these factors. pdbj.orgasm.org EF-Tu is responsible for delivering aminoacyl-tRNA to the A-site, and EF-G facilitates the translocation of the ribosome along the mRNA. nih.govnih.gov By preventing the effective binding and function of both EF-Tu and EF-G, Micrococcin P1 halts the cycle of peptide elongation. toku-e.comsonar.ch Interestingly, while thiostrepton, a related thiopeptide, completely inhibits ribosome-dependent GTP hydrolysis in the presence of EF-G, micrococcin has been observed to stimulate this process. nih.govnih.govembopress.org

Correlation of Macrocycle Size with Molecular Targets

The mechanism of action of thiopeptide antibiotics can vary depending on the size of their macrocyclic ring structure. asm.orgnih.gov Micrococcin P1 possesses a 26-membered macrocycle. asm.org Thiopeptides with this ring size, including micrococcin and thiostrepton, typically target the ribosome by binding to the cleft between ribosomal protein L11 and the 23S rRNA. asm.orgnih.gov This binding prevents the association of elongation factors with the ribosome. In contrast, thiopeptides with larger, 29-membered rings, such as GE2270A, have a different primary target; they bind directly to elongation factor Tu (EF-Tu), preventing its interaction with aminoacyl-tRNA. asm.org

Mechanisms against Eukaryotic Pathogens (e.g., Apicoplast Targeting)

While eukaryotic ribosomes are generally insensitive to micrococcin, the antibiotic has demonstrated potent activity against certain eukaryotic pathogens, most notably the malaria parasite, Plasmodium falciparum. iiitd.edu.innih.govasm.org This activity is attributed to the presence of a plastid-like organelle in these parasites called the apicoplast. iiitd.edu.innih.govnih.govasm.org The apicoplast has its own protein synthesis machinery, including ribosomes that are prokaryotic in nature. webmate.menih.gov

Spectrum of Biological Activities in Vitro and Preclinical Studies

Antibacterial Activity

Micrococcin (B1169942) P1 (MP1) is a thiopeptide bacteriocin (B1578144) recognized for its potent antimicrobial activity, primarily targeting Gram-positive bacteria. nih.govfrontiersin.orgnih.gov This section details its spectrum of activity, including its effectiveness against multidrug-resistant strains, its inherent inactivity against Gram-negative bacteria, and its synergistic potential with other antimicrobial agents.

Activity against Gram-Positive Bacteria

Micrococcin P1 demonstrates broad-spectrum inhibitory action against a wide array of Gram-positive bacteria. nih.govfrontiersin.orgnih.gov In vitro studies have consistently shown its efficacy against various species, including those of clinical and food safety significance.

One study identified a Staphylococcus equorum strain that produces a substance with high antimicrobial activity against numerous Gram-positive bacteria, which was later identified as MP1. frontiersin.org Another study involving Staphylococcus equorum WS 2733, a food-borne bacterium, revealed that the secreted MP1 exhibited a bacteriostatic effect on a variety of Gram-positive bacteria. nih.gov This particular study tested 135 other Gram-positive bacteria and found that 130 were inhibited by the substance. nih.gov Furthermore, all 95 tested Listeria strains were inhibited. nih.gov

Research has established the Minimum Inhibitory Concentrations (MIC) of Micrococcin P1 against several Gram-positive strains. For instance, the MIC values for Staphylococcus aureus 1974149, Enterococcus faecalis 1674621, and Streptococcus pyogenes 1744264 are reported as 2 μg/mL, 1 μg/mL, and 1 μg/mL, respectively. medchemexpress.com Another study reported potent inhibition of Staphylococcus aureus KCTC 1927, Kocuria rhizophila KCTC 1915, and Bacillus subtilis KCTC 1021 with MIC values ranging from 0.05 to 0.8 μg/mL. mdpi.com

It is noteworthy that the antimicrobial peptide is highly inhibitory against all tested Listeria monocytogenes strains. nih.gov However, its effectiveness can vary, as evidenced by the fact that only 36% of the tested Bacillus cereus strains were sensitive. nih.gov

Table 1: In Vitro Antibacterial Activity of Micrococcin P1 against Gram-Positive Bacteria

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus 1974149 | 2 | medchemexpress.com |

| Enterococcus faecalis 1674621 | 1 | medchemexpress.com |

| Streptococcus pyogenes 1744264 | 1 | medchemexpress.com |

| Staphylococcus aureus KCTC 1927 | 0.05–0.8 | mdpi.com |

| Kocuria rhizophila KCTC 1915 | 0.05–0.8 | mdpi.com |

| Bacillus subtilis KCTC 1021 | 0.05–0.8 | mdpi.com |

Activity against Multidrug-Resistant Strains (e.g., MRSA, MAC)

A significant aspect of Micrococcin P1's biological activity is its effectiveness against multidrug-resistant (MDR) bacteria, a growing global health concern. frontiersin.orgnih.gov Thiopeptides as a class are active against many Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. frontiersin.org

Specifically, Micrococcin P1 has demonstrated high antimicrobial activity against MRSA. nih.govfrontiersin.orgnih.gov While potent against MRSA in shorter incubation times (5-7 hours), its inhibitory effect can be diminished by the development of resistance during longer incubation periods (24 hours or more). nih.govfrontiersin.org In addition to MRSA, Micrococcin P1 is also active against other resistant strains such as Mycobacterium tuberculosis. frontiersin.org

Studies have also explored the activity of butanol extracts from MP1-producing staphylococcal isolates against MRSA and Listeria monocytogenes, revealing a strong antimicrobial profile even at considerable dilutions. nih.gov Competition studies have further highlighted the potent inhibitory effects of MP1-producing isolates against MRSA indicators. nih.gov

Lack of Activity against Gram-Negative Bacteria

A defining characteristic of Micrococcin P1's antibacterial spectrum is its lack of activity against Gram-negative bacteria. frontiersin.orgnih.govnih.gov This is a consistent finding across multiple studies.

For instance, a substance produced by S. equorum KAVA, identified as MP1, was tested against a panel of 30 different bacterial species and was found to be active only against Gram-positive bacteria, with no effect on Gram-negative bacteria like Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. frontiersin.org Similarly, another study reported that while 130 out of 135 Gram-positive bacteria were inhibited by MP1, none of the 37 Gram-negative bacteria tested were affected. nih.gov Further research confirmed that MP1 showed no antibacterial activity against Gram-negative strains such as Escherichia coli KCTC 2441, Klebsiella pneumoniae KCTC 2690, and Salmonella typhimurium KCTC 2515, up to a concentration of 26 μg/mL. mdpi.com

The difference in susceptibility between Gram-positive and Gram-negative bacteria is attributed to the structural differences in their cell envelopes. mdpi.com The outer membrane of Gram-negative bacteria acts as a barrier against the penetration of antibiotics like Micrococcin P1. mdpi.combiorxiv.org

Synergistic Effects with Other Antimicrobials

To enhance its antimicrobial efficacy and address the issue of resistance development, the synergistic potential of Micrococcin P1 with other antimicrobial agents has been investigated. frontiersin.orgnih.gov

A particularly strong synergistic effect has been observed between Micrococcin P1 and rifampicin (B610482). nih.govfrontiersin.orgnih.gov In a study against MRSA, the combination of MP1 and rifampicin resulted in MIC values that were 25 and 60 times lower, respectively, than when the drugs were used individually. nih.govfrontiersin.org This synergistic combination was not only effective in eradicating a multidrug-resistant, luciferase-tagged MRSA strain (Xen31) in a murine skin infection model but also in preventing the recurrence of the infection. nih.govnih.govresearchgate.net In contrast, neither MP1 nor rifampicin alone could eradicate the MRSA strain from the wounds. nih.govnih.gov The combination was also found to be superior to fucidin cream in preventing resistance development. nih.govresearchgate.net

Beyond rifampicin, synergistic effects against MRSA Xen31 were also noted between MP1 and other antibiotics, including tetracycline, penicillin G, chloramphenicol, and fusidic acid, with fractional inhibitory concentration (FIC) values ranging from 0.13 to 0.18. tum.de Another study observed synergism between a butanol extract of an MP1-producing Staphylococcus sciuri and clindamycin (B1669177) (>80% synergy) and oxacillin (B1211168) (30% synergy) against an MRSA indicator. nih.gov

The synergistic activity of Micrococcin P1 with other bacteriocins has also been explored. nih.gov A combination of two bacteriocins with different structural and functional characteristics, garvicin KS and micrococcin P1, demonstrated synergistic antibacterial activity against biofilms produced by S. aureus, including several MRSA strains. nih.gov

Interestingly, a tricomponent formulation containing garvicin KS, micrococcin P1, and penicillin G led to a further increase in antimicrobial activity, showing a significant inhibitory effect on the metabolic activity of all tested strains. nih.govresearchgate.net This combination was able to restore the sensitivity of a highly resilient MRSA strain to penicillin G. nih.gov The combined treatment with garvicin KS and micrococcin P1 appeared to sensitize MRSA strains to penicillin G, indicating a potent synergistic effect against multidrug-resistant S. aureus. nih.gov

Sensitization to Conventional Antibiotics (e.g., Penicillin G)

A significant area of research has been the ability of Micrococcin P1 to act synergistically with conventional antibiotics, effectively resensitizing resistant bacterial strains. Studies have shown that MP1 can restore the sensitivity of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus pseudintermedius (MRSP) to the β-lactam antibiotic Penicillin G. mdpi.comnih.govresearchgate.net

In combination with Penicillin G, Micrococcin P1 has demonstrated a potent synergistic effect against multidrug-resistant S. aureus strains. nih.gov A tricomponent formulation including Garvicin KS, Micrococcin P1, and Penicillin G was shown to potently inhibit cell viability within S. aureus biofilms. nih.govresearchgate.net This suggests that bacteriocins like Micrococcin P1 could revitalize older, less effective antibiotics for treating resistant infections. mdpi.commdpi.com

Research has quantified the synergistic interactions using the fractional inhibitory concentration (FIC) index. A checkerboard assay against MRSA Xen31 revealed synergistic effects between MP1 and several antibiotics. frontiersin.org

Table 1: Synergistic Activity of Micrococcin P1 with Conventional Antibiotics against MRSA Xen31

| Antibiotic | FIC Index with Micrococcin P1 | Interpretation |

|---|---|---|

| Rifampicin | 0.04 | Strong Synergy |

| Tetracycline | 0.13 - 0.18 | Synergy |

| Penicillin G | 0.13 - 0.18 | Synergy |

| Chloramphenicol | 0.13 - 0.18 | Synergy |

| Fusidic Acid | 0.13 - 0.18 | Synergy |

Activity in Biofilm Settings

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antimicrobial agents. frontiersin.org Research into Micrococcin P1's efficacy against biofilms has yielded mixed but promising results, particularly when used in combination therapies.

On its own, Micrococcin P1 treatment at concentrations up to 0.1 mg/ml resulted in only a weak reduction in the metabolic activity of established S. aureus biofilms. researchgate.net However, when combined with the bacteriocin Garvicin KS, a significant reduction in the median colony-forming unit (CFU) levels of S. aureus biofilms was observed. researchgate.net For instance, a combination of Garvicin KS (5 mg/ml) and Micrococcin P1 (0.1 mg/ml) led to a notable decrease in biofilm viability. researchgate.net

Furthermore, a three-component combination of Micrococcin P1, Garvicin KS, and Penicillin G has been shown to potently inhibit cell viability within S. aureus biofilms, causing severe cell damage. nih.govresearchgate.net Similarly, a combination of MP1, the bacteriocin Nisin A, and the peptidoglycan hydrolase AuresinePlus demonstrated superior activity against biofilms formed by mastitis-derived staphylococci, including S. aureus. biorxiv.org A topical formulation with Garvicin KS and Micrococcin P1 was also effective in a murine skin infection model, highlighting its potential in treating biofilm-associated skin infections. mdpi.com

Table 2: Effect of Micrococcin P1 Combinations on S. aureus Biofilms

| Treatment | Target Strain | Observed Effect | Source |

|---|---|---|---|

| Micrococcin P1 (0.1 mg/ml) | S. aureus (various strains) | Weak reduction in metabolic activity | researchgate.net |

| Garvicin KS (5 mg/ml) + Micrococcin P1 (0.1 mg/ml) | S. aureus Newman | Significant reduction in Log10 CFU | researchgate.net |

| Garvicin KS + Micrococcin P1 + Penicillin G | MRSA ATCC 33591 | Potent inhibition of cell viability; severe cell damage | nih.govresearchgate.net |

| Micrococcin P1 + Nisin A + AuresinePlus | S. aureus (mastitis isolates) | Superior activity against biofilms | biorxiv.org |

Antifungal Activity Research

In addition to its antibacterial properties, research has indicated that Micrococcin P1 possesses antifungal activity. mdpi.com Studies evaluating extracts from bacteriocin-producing staphylococci have shown inhibitory effects against molds. mdpi.com Specifically, butanol extracts from the Micrococcin P1 producer Staphylococcus hominis C5835 were found to inhibit two mold indicators that are pathogenic to mushrooms. mdpi.com While some thiopeptides are known to have antifungal activities, this aspect of Micrococcin P1 is less characterized than its antibacterial effects. frontiersin.org

Antiplasmodial and Antimalarial Activity Research

A compelling area of Micrococcin P1 research is its potent activity against the malaria parasite, Plasmodium falciparum. nih.govnih.gov Studies have demonstrated that micrococcin is a powerful inhibitor of parasite growth and protein synthesis, likely targeting the plastid-like organelle (apicoplast) of the parasite. nih.govnih.gov

The in vitro efficacy of micrococcin against P. falciparum is noteworthy, with a 50% inhibitory concentration (IC₅₀) for growth measured at 35 nM. nih.govnih.gov This level of potency is comparable to, or even greater than, that of several commonly used antimalarial drugs. nih.gov The IC₅₀ for the inhibition of protein synthesis was found to be 90 nM. nih.gov The significant effectiveness of micrococcin against the malaria parasite suggests its potential as a lead compound for novel antimalarial chemotherapeutics. nih.govnih.gov

Table 3: In Vitro Antiplasmodial Activity of Micrococcin against P. falciparum

| Activity | IC₅₀ (nM) |

|---|---|

| Growth Inhibition | 35 ± 7.9 |

| Protein Synthesis Inhibition | 90 ± 22 |

Research into Other Biological Activities (e.g., Gene Modulation)

Research into the genetics of Micrococcin P1 has focused on its biosynthetic gene cluster (BGC). frontiersin.orgresearchgate.netnih.gov These BGCs are widespread among various bacterial isolates and are often located on mobile genetic elements, which suggests that the ability to produce MP1 can be transferred between bacteria via horizontal gene transfer. frontiersin.orguni-tuebingen.de

Comparative genomic analyses have been performed on the MP1 gene clusters from different staphylococcal species, such as S. equorum, S. aureus, and M. sciuri, and compared with the cluster in Bacillus cereus. frontiersin.orgmdpi.comuni-tuebingen.de These studies reveal differences in genetic organization; for example, staphylococcal MP1 clusters typically consist of 12 genes with a single copy of the structural gene (tclE), whereas the B. cereus cluster is larger. frontiersin.org The analysis of these BGCs is crucial for understanding the production of MP1 and for potential genetic engineering to create novel analogs. researchgate.netnih.gov Furthermore, the acquisition of the MP1 BGC by a new host, such as S. aureus RN4220, was found to impose a metabolic burden that could be overcome by adaptive mutation, indicating that a cell's metabolic framework is critical for effective production of the compound. uni-tuebingen.de

Mechanisms of Bacterial Resistance

Target Modification in Producing Organisms (Self-Immunity)

Organisms that produce Micrococcin (B1169942) P1 have developed innate "self-immunity" mechanisms to avoid self-destruction. These mechanisms are a fascinating example of evolutionary adaptation and are primarily centered on modifying the antibiotic's ribosomal target. asm.orgresearchgate.net

The primary target of Micrococcin P1 is a complex formed by the ribosomal protein L11 and a specific region of the 23S ribosomal RNA (rRNA). frontiersin.orgweizmann.ac.il Producing organisms often possess a modified version of the L11 protein that prevents or reduces the binding of Micrococcin P1. asm.orgresearchgate.net This alteration can involve mutations, insertions, or even the complete absence of the L11 protein. weizmann.ac.ilnih.gov For instance, some resistant strains of Bacillus megaterium have been found to have deletions, insertions, or nonsense mutations in the gene encoding the L11 protein. nih.gov Other mutants exhibit single-site substitutions within a specific 11-amino acid segment of the L11 protein's N-terminal domain. nih.gov While strains completely lacking the L11 protein ("L11-minus") can survive, they often exhibit a slower growth rate. nih.gov

| Organism | L11 Mutation Type | Effect on Growth |

| Bacillus megaterium | Deletions, Insertions, Nonsense mutations | 2.5-fold slower growth than wild-type nih.gov |

| Bacillus megaterium | Single-site substitutions (e.g., P23L, P26L) | Normal growth nih.gov |

This table summarizes mutations in the L11 ribosomal protein that confer resistance to Micrococcin P1.

Another key self-immunity strategy is the enzymatic modification of the 23S rRNA at the antibiotic's binding site. Specifically, methylation of nucleotide A1067 in the 23S rRNA has been shown to confer resistance to thiopeptide antibiotics, including Micrococcin P1. msu.runih.govnih.gov This modification is carried out by a specific methyltransferase enzyme. nih.gov The addition of a methyl group to the 2'-O-ribose position of A1067 sterically hinders the binding of Micrococcin P1 to the ribosome, thereby protecting the protein synthesis machinery. msu.runih.gov This resistance mechanism has been observed in the thiostrepton-producing organism Streptomyces azureus. nih.gov It is important to note that this methylation likely occurs during the assembly of the ribosome, before the L11 protein binds. nih.gov

| Modification | Enzyme | Affected Nucleotide | Mechanism of Resistance |

| Methylation | Tsr Methyltransferase | A1067 in 23S rRNA | Steric hindrance of antibiotic binding msu.runih.gov |

This table outlines the methylation of 23S rRNA as a resistance mechanism to Micrococcin P1.

The genetic basis for this self-immunity is often found within the biosynthetic gene cluster responsible for producing Micrococcin P1. frontiersin.orgasm.org These clusters frequently contain specific "immunity" genes. frontiersin.orgtum.de One such well-characterized immunity gene is tclQ. frontiersin.orgasm.orgresearchgate.net This gene encodes a resistant variant of the ribosomal protein L11. researchgate.netresearchgate.net The TclQ protein replaces the native, susceptible L11 protein in the ribosome, effectively preventing the antibiotic from binding and inhibiting protein synthesis. researchgate.net The presence and number of these immunity genes can vary between different producing organisms. For example, staphylococcal gene clusters for Micrococcin P1 typically have a single copy of tclQ, whereas the gene cluster in Bacillus cereus ATCC 14579 contains two immunity genes, tclQ and tclT, which are identical L11 variants. frontiersin.orgresearchgate.nettum.de

Acquired Resistance Mechanisms in Sensitive Strains

Bacteria that are normally susceptible to Micrococcin P1 can develop resistance through spontaneous mutations. frontiersin.org This acquired resistance is a significant concern for the clinical utility of this antibiotic. frontiersin.org The primary mechanism of acquired resistance mirrors the self-immunity strategy of producing organisms: mutations in the gene encoding the L11 ribosomal protein. frontiersin.orgmdpi.com Single-point mutations within this gene can lead to high levels of resistance. frontiersin.org This ease of resistance development has been observed in various bacteria, including MRSA. frontiersin.org

Strategies to Mitigate Resistance Development

One notable example is the strong synergistic effect observed between Micrococcin P1 and rifampicin (B610482) against MRSA. frontiersin.org This combination has been shown to be effective in eradicating MRSA in a murine skin infection model and preventing the recurrence of infection. frontiersin.orgtum.de The combination was also found to be superior to fucidin cream in preventing the development of resistance. frontiersin.org Another study demonstrated that a combination of Micrococcin P1 and another bacteriocin (B1578144), garvicin KS, showed synergistic activity against S. aureus biofilms and could even restore the sensitivity of a highly resistant MRSA strain to penicillin G. nih.gov

These findings suggest that combining Micrococcin P1 with other antimicrobial agents is a viable strategy to combat resistant pathogens and preserve the efficacy of this potent thiopeptide. frontiersin.orgnih.gov

Structure Activity Relationship Sar and Medicinal Chemistry

Identification of Key Structural Determinants for Activity

The antibacterial efficacy of Micrococcin (B1169942) P is intrinsically linked to its complex, sulfur-rich macrocyclic structure. Structure-activity relationship (SAR) studies have revealed that the core architecture of the molecule is crucial for its biological function. This core consists of a 26-membered macrocycle featuring a central 2,3,6-trisubstituted pyridine (B92270) ring and multiple thiazole (B1198619) heterocycles. mdpi.comub.edu The mechanism of action involves binding to a specific cleft within the bacterial ribosome, located between the 23S rRNA and the L11 protein domain, which effectively stalls protein synthesis. mdpi.comresearchgate.net

Research based on both total synthesis and computational analysis has demonstrated that the integrity of this macrocyclic core is paramount for activity. researchgate.net Modifications are generally not well-tolerated within the main ring structure. However, SAR studies have consistently shown that the molecule possesses a distinct region where structural changes are permissible without abolishing bioactivity. mdpi.comresearchgate.net This modifiable region is the exocyclic "eastern" side chain. mdpi.comresearchgate.net This part of the molecule, which extends from the macrocycle, can be altered to create derivatives with potentially improved properties, while the central heterocyclic system remains essential for target binding. mdpi.com

Rational Design and Synthesis of Micrococcin Derivatives

The challenges associated with thiopeptides, such as poor aqueous solubility and difficult chemical derivatization, have historically hindered their development. mdpi.combiorxiv.org However, the elucidation of Micrococcin P's structure and the development of efficient total synthesis methods have paved the way for rational drug design and medicinal chemistry investigations. mdpi.comresearchgate.netnih.govchim.it The primary goal of these efforts is to create analogues with enhanced potency, improved pharmacokinetic properties, and optimized selectivity against specific pathogens. researchgate.net

Synthetic strategies have been developed to be "diversity-oriented," allowing for the practical and robust production of a variety of analogues for SAR studies. chim.it A key approach involves the selective modification of the "eastern" side chain, a region identified as tolerant to structural changes. mdpi.com For instance, researchers have focused on the selective hydrolysis of the ester group in Micrococcin P2 to yield a carboxylic acid ("micrococcin acid"), which serves as a key intermediate for creating new derivatives through amide coupling. mdpi.com This strategy allows for the introduction of various chemical moieties to explore their impact on bioactivity. mdpi.comnih.gov The incorporation of specific nitrogen heterocycles into this side chain has been a particularly fruitful strategy, leading to derivatives with significantly enhanced antimicrobial activity. nih.gov These synthetic endeavors open the door to the large-scale production of new thiopeptide analogues with improved pharmacological profiles. asm.orgasm.org

Computational Simulations in SAR Studies (e.g., Molecular Dynamics, Docking)

Computational methods are integral to the modern medicinal chemistry campaigns involving this compound. researchgate.net Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to guide the rational design of novel derivatives. mdpi.comnih.govmdpi.comnih.gov These simulations provide critical insights into the binding interactions between this compound analogues and their ribosomal target, the complex of 23S rRNA and protein L11. mdpi.comresearchgate.net

Molecular docking predicts the preferred orientation and binding affinity of a ligand to its target protein. nih.govmdpi.com In the context of this compound, docking studies have been used to simulate how derivatives might fit into the binding cleft on the ribosome. nih.govvulcanchem.com This allows researchers to hypothesize which modifications might lead to more favorable interactions, such as additional hydrogen bonds, before undertaking complex chemical synthesis. mdpi.com

Molecular dynamics simulations build upon these docking poses, providing a view of the dynamic behavior of the ligand-receptor complex over time under simulated physiological conditions. mdpi.commdpi.com This helps to assess the stability of the binding and the conformational changes in both the ligand and the protein. mdpi.comnih.gov For this compound, extensive computational simulations have guided the creation of libraries of analogues, helping to prioritize synthetic targets that are predicted to have the highest potency. mdpi.com

Impact of Specific Modifications on Potency and Selectivity

The rational design and synthesis of this compound derivatives, guided by SAR and computational studies, have led to new compounds with significantly improved potency against key Gram-positive pathogens. mdpi.comnih.gov Modifications to the exocyclic side chain have proven particularly effective.

A medicinal chemistry campaign, guided by computational simulations, led to the creation of a library of analogues. mdpi.com From this work, compounds 57 and 58 were discovered. These derivatives, featuring modifications on the side chain, demonstrated potency against Clostridioides difficile that was nearly an order of magnitude greater than that of vancomycin. mdpi.com Computational analysis suggests that these analogues form additional hydrogen bonding interactions with the ribosomal target, explaining their enhanced activity. mdpi.com

Further research involving the incorporation of specific nitrogen heterocycles into the side chain of Micrococcin P2 (MP2) yielded analogues 6c and 6d . nih.gov These compounds proved to be more effective against impetigo (caused by Staphylococcus aureus) and C. difficile infection, respectively, compared to standard first-line treatments. nih.gov The table below details the minimum inhibitory concentration (MIC) of selected derivatives compared to vancomycin, highlighting their superior potency.

| Compound | MIC (μg/mL) against C. difficile ATTC 43325 |

|---|---|

| Vancomycin | 1.0 |

| Micrococcin P2 (MP2) | 1.0 |

| Compound 57 | 0.125 |

| Compound 58 | 0.125 |

These results demonstrate that specific, targeted modifications to the this compound scaffold can dramatically enhance antibacterial potency and selectivity, validating the structure-based drug design approach. nih.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Micrococcin (B1169942) P1 and P2

The total synthesis of Micrococcin P1 was a landmark achievement that definitively confirmed its structure and stereochemistry, which had been a subject of debate for decades. ubc.caacs.orgnih.gov Several distinct strategies have since been developed for the synthesis of both Micrococcin P1 and its congener, Micrococcin P2.

One of the first total syntheses of Micrococcin P1 was accomplished by the Ciufolini group. A key feature of this synthesis was the construction of the central 2,3,6-trisubstituted pyridine (B92270) core. ubc.caacs.org Their approach involved a modified Hantzsch reaction to create the central pyridine ring with its attached thiazole (B1198619) moieties. acs.org This convergent route involved creating the core structure and then coupling it with the sensitive, highly-modified peptide side chain to complete the molecule. ubc.ca

Another successful total synthesis of Micrococcin P1 was reported by the Siegel group, which featured robust and scalable thiazole-forming reactions. escholarship.org This method utilized the condensation of nitriles and aminothiols to produce key thiazole-containing fragments in large quantities. escholarship.org A different approach employed a novel Molybdenum(VI)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline (B8809763) heterocycles under mild conditions. nih.gov This concise synthesis, completed in a 15-step longest linear sequence, also used a C-H activation strategy to install the trisubstituted pyridine core. nih.gov The final macrocyclization was achieved using PyAOP after a global deprotection step. nih.gov

The first total synthesis of Micrococcin P2 was achieved via a route designed to be economical, concise, efficient, and convergent. ubc.ca This synthesis provided access to significant quantities of the final product, enabling extensive biological evaluation. ubc.ca Key steps in this synthesis included a Bohlmann-Rahtz pyridine synthesis to form the core, a White-Siegel thiazole formation, and a final late-stage Suzuki cross-coupling to complete the structure. thieme-connect.com

| Compound | Key Synthetic Approach | Notable Features | Reference |

|---|---|---|---|

| Micrococcin P1 | Modified Hantzsch Reaction | Convergent route, confirmed structure | ubc.ca, acs.org |

| Micrococcin P1 | Mo(VI)-catalyzed Cyclodehydration | Concise (15 steps), C-H activation for core | nih.gov |

| Micrococcin P1 | Nitrile/Aminothiol Condensation | Scalable thiazole formation | escholarship.org |

| Micrococcin P2 | Bohlmann-Rahtz & Suzuki Coupling | First total synthesis, diversity-oriented | ubc.ca, thieme-connect.com |

Development of Scalable and Diversity-Oriented Synthetic Routes

A primary motivation for developing total syntheses of Micrococcin P is the need for scalable and versatile routes that can produce not only the natural products but also a wide range of analogs for structure-activity relationship (SAR) studies. ubc.caresearchgate.net

A significant advance in this area was a laboratory synthesis of Micrococcin P1 that showcased scalable thiazole-forming reactions from cysteine derivatives and nitriles, followed by oxidation. researchgate.netacs.org This method often did not require chromatographic purification for the thiazole-forming sequence and proved to be highly scalable, generating 199 mg of Micrococcin P1 in a single synthetic run. researchgate.netacs.org Another approach that enables gram-scale synthesis of key fragments involves a Mo(VI) oxide catalyst, highlighting its practicality for producing larger quantities suitable for further derivatization. nih.gov

For Micrococcin P2 , a "diversity-oriented" route was specifically designed to facilitate medicinal chemistry investigations. rsc.orgrsc.orgchim.it This approach allows for the late-stage introduction of chemical diversity, enabling the rapid generation of analogs. thieme-connect.com The strategy relies on a robust and practical synthesis that can be adapted to create various congeners for exploring their biological potential against pathogens like Clostridioides difficile and Mycobacterium tuberculosis. chim.it This synthetic flexibility is crucial because direct chemical modification of the natural product is often difficult, making total synthesis the preferred option for SAR studies. chim.it The development of these routes has been instrumental in enabling the exploration of this compound derivatives as potential new antibiotics. dntb.gov.ua

Synthesis of Analogs for Enhanced Biological Properties

The ability to synthesize analogs of this compound is critical for overcoming limitations of the natural product, such as poor solubility, and for optimizing its therapeutic potential. mdpi.com

Medicinal chemistry efforts have led to the development of novel analogs that significantly outperform the parent compounds in key aspects. dntb.gov.uaescholarship.org A diversity-oriented synthesis of Micrococcin P2 incorporated a late-stage Suzuki cross-coupling, which is a powerful method for preparing a variety of analogs by modifying a key bromide intermediate. thieme-connect.com This has enabled extensive biological evaluation against a panel of human pathogens. ubc.carsc.org

Research has shown that many clinically interesting analogs are amide derivatives of a common precursor, termed "this compound acid". chim.it This key intermediate can be generated and then coupled with various amines to rapidly produce new congeners. This strategy streamlines the process of lead optimization and the identification of preclinical candidates. researchgate.netchim.it For example, the synthesis of nitro-group-containing thiopeptide derivatives has produced promising agents for targeting Clostridioides difficile. dntb.gov.ua The modular nature of the synthetic routes allows for modifications to be incorporated, contributing to the fields of medicinal chemistry and pharmacology. ubc.ca

Fragment-Based Research and Synthesis

A fragment-based approach, where the complex molecule is broken down into smaller, more manageable pieces for synthesis, has been fundamental to tackling the total synthesis of this compound. One of the earliest total syntheses of Micrococcin P1 conceptualized the molecule as being constructed from four distinct components: Fragments A, B, C, and D. oup.com The strategy involved the independent synthesis of these fragments followed by their sequential coupling. oup.com

More recent synthetic efforts have also relied on a fragment-based strategy. For instance, the synthesis of Micrococcin P1 by the Siegel group involved the preparation of several thiazole-containing fragments, which were produced in decagram quantities. escholarship.org Similarly, another concise synthesis involved the gram-scale preparation of a key "bottom fragment" in seven steps, which was then elaborated to complete the natural product. nih.gov

Interestingly, fragment-based research has also yielded direct therapeutic insights. While Micrococcin P1 itself was not found to have significant anti-cancer activity in one study, several of its smaller synthetic precursor fragments demonstrated potent activity, with low micromolar to high nanomolar potency. escholarship.org This finding established a minimum scaffold required for this activity and suggested that these more easily accessible fragments could be valuable leads for drug discovery, potentially having a broader scope of activity than previously thought for this class of thiopeptides. escholarship.org

| Compound Name |

|---|

| Micrococcin P1 |

| Micrococcin P2 |

| PyAOP |

| Cysteine |

| Thiazole |

| Thiazoline |

| Molybdenum(VI)-oxide |

| Picolinic acid |

Producing Organisms and Ecological Context

Isolation from Micrococcus Species

Micrococcin (B1169942) P1 was originally discovered and isolated from a species of Micrococcus in 1948. researchgate.netfrontiersin.org This initial discovery laid the groundwork for the identification of a new family of thiopeptide antibiotics. While first found in Micrococcus, subsequent research has shown that other bacterial genera are also significant producers of this compound. csic.es

Production by Staphylococcus Species (e.g., S. equorum)

Several species within the genus Staphylococcus are known to produce Micrococcin P1. Notably, Staphylococcus equorum strain WS 2733, isolated from French Raclette cheese, was found to secrete this antibiotic, demonstrating its presence in food-related microbial communities. nih.govresearchgate.net This strain exhibited a bacteriostatic effect against a wide range of Gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes. nih.govresearchgate.net

Further research has identified Micrococcin P1 production in other staphylococcal species, including Staphylococcus hominis. researchgate.netnih.govresearchgate.net The gene cluster responsible for Micrococcin P1 biosynthesis in S. hominis has been found on a plasmid, indicating the potential for horizontal gene transfer of this trait among staphylococci. researchgate.net Additionally, strains of Staphylococcus aureus and Mammaliicoccus sciuri (formerly Staphylococcus sciuri) have been identified as producers of Micrococcin P1. csic.esmdpi.comasm.org The production of Micrococcin P1 by S. equorum KAVA, a strain with high antimicrobial activity against many Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has also been reported. frontiersin.orgfrontiersin.org

Table 1: Selected Staphylococcus and Mammaliicoccus Species Producing Micrococcin P

| Species | Strain | Source of Isolation | Reference |

|---|---|---|---|

| Staphylococcus equorum | WS 2733 | French Raclette cheese | nih.gov |

| Staphylococcus equorum | KAVA | Not specified | frontiersin.org |

| Staphylococcus hominis | S34 | Not specified | nih.govresearchgate.net |

| Staphylococcus aureus | C5802 | Not specified | csic.esmdpi.com |

| Mammaliicoccus sciuri | X3041 | Not specified | csic.esmdpi.com |

| Mammaliicoccus sciuri | X3011 | Not specified | csic.esmdpi.com |

| Macrococcus caseolyticus (formerly S. epidermidis) | 115 | Not specified | nih.gov |

Identification in Bacillus Species

The production of this compound has also been documented in the genus Bacillus. The gene cluster for its synthesis was first discovered in Bacillus cereus ATCC 14579, which produces a mixture of thiopeptides including Micrococcin P1 and P2. nih.govmdpi.comnih.gov More recently, Bacillus marisflavi isolated from the filaments of the marine cyanobacterium Moorea producens was found to produce both Micrococcin P1 and P2. mdpi.comnih.gov

A novel variant, Micrococcin P3, was isolated from a marine-derived strain of Bacillus stratosphericus, expanding the known diversity of this antibiotic family. nih.govnih.govresearchgate.netmdpi.commdpi.com The reconstitution of the Micrococcin P1 biosynthetic pathway has been successfully achieved in the laboratory model organism Bacillus subtilis, allowing for detailed genetic analysis and engineering of the pathway. nih.govresearchgate.net

Table 2: Bacillus Species and their this compound Production

| Species | Compound(s) | Source/Context | Reference |

|---|---|---|---|

| Bacillus cereus | Micrococcin P1, P2 | Producer strain | nih.govmdpi.com |

| Bacillus marisflavi | Micrococcin P1, P2 | Epibiotic on Moorea producens | mdpi.com |

| Bacillus stratosphericus | Micrococcin P1, P3 | Marine-derived | nih.govnih.govresearchgate.netmdpi.com |

| Bacillus subtilis | Micrococcin P1 | Laboratory reconstitution | nih.govresearchgate.net |

Marine-Derived Bacterial Sources

Marine environments have proven to be a rich source of bacteria that produce this compound. A notable example is the isolation of Micrococcin P1 and a new analog, Micrococcin P3, from the culture broth of a marine-derived strain of Bacillus stratosphericus. nih.govnih.govresearchgate.netmdpi.com Both compounds demonstrated potent antibacterial activity against Gram-positive bacteria. nih.govnih.govresearchgate.net

Furthermore, Bacillus marisflavi, an epibiotic bacterium associated with the filamentous marine cyanobacterium Moorea producens, was found to produce Micrococcin P1 and P2. mdpi.com These findings underscore that bacteria associated with other marine organisms are a promising and still underexplored source of antimicrobial compounds. mdpi.com

Role in Microbial Competition and Niches

This compound plays a significant role in microbial competition by inhibiting the growth of other bacteria, particularly Gram-positive species. nih.govmdpi.com This allows the producing organism to gain a competitive advantage for resources and space within its ecological niche. The production of Micrococcin P1 by Staphylococcus equorum on cheese, for instance, helps it to inhibit the growth of competitors like Listeria monocytogenes. nih.govresearchgate.net

Thiopeptides like Micrococcin P1 are considered weapons in bacterial warfare, shaping the composition of microbial communities. nih.govresearchgate.net The production of these bacteriocins by staphylococci is a key mechanism for competing with other bacteria in diverse environments, from skin and nasal passages to food products. researchgate.netoup.com The fact that Micrococcin P1 is produced by bacteria from different genera and diverse habitats, including soil, food, and marine environments, highlights its broad ecological importance. frontiersin.org Interestingly, Micrococcin P1 and P3 produced by Bacillus stratosphericus showed weak activity against other marine-derived bacteria, suggesting an evolved chemical strategy for interspecific competition within the marine community. mdpi.com

Advanced Analytical and Methodological Approaches in Micrococcin Research

Spectroscopic Methods for Structure Elucidation (NMR, MS, HRMS, Tandem MS)

The definitive identification and structural characterization of Micrococcin (B1169942) P1 rely heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy has been instrumental in piecing together the complex macrocyclic structure of Micrococcin P1. nih.gov One- and two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been employed to determine the connectivity of atoms within the molecule. nih.govmdpi.com For instance, 2D NMR spectroscopy was pivotal in identifying Micrococcin P1 produced by Staphylococcus equorum WS 2733. nih.govasm.org The proton (¹H) and carbon-¹³ (¹³C) NMR spectra reveal characteristic signals that correspond to the various structural motifs of Micrococcin P, including multiple thiazole (B1198619) rings and a central substituted pyridine (B92270) ring. mdpi.com In one study, the ¹H NMR spectrum of a related compound, Micrococcin P3, showed distinct singlets for six thiazoles and two doublets characteristic of a 2,3,6-trisubstituted pyridine ring, indicating its classification as a series d thiopeptide. mdpi.com The analysis of a purified sample of Micrococcin P1 identified signals for 46 hydrogens and 48 carbon atoms, which, given its molecular mass, pointed to a high content of heteroatoms. nih.gov

Mass Spectrometry (MS) , in its various forms, provides crucial information about the molecular weight and elemental composition of this compound. Electrospray ionization mass spectrometry (ESI-MS) has been used to confirm the molecular mass of Micrococcin P1 at 1,143 Da. nih.govasm.orgresearchgate.netHigh-Resolution Mass Spectrometry (HRMS) offers even greater precision, allowing for the determination of the exact molecular formula. For example, HRMS analysis of Micrococcin P1 yielded a [M+H]⁺ value of 1,144.2173, which aligns with the calculated value of 1,144.2179 for the molecular formula C₄₈H₄₉N₁₃O₉S₆. asm.org Similarly, the molecular formula of the novel Micrococcin P3 was determined as C₄₈H₄₉N₁₃O₉S₆ through HRESIMS data. mdpi.com

Tandem Mass Spectrometry (MS/MS) is employed to gain further structural insights through fragmentation analysis. The fragmentation pattern of Micrococcin P1 has been established and serves as a reference for identifying this compound in complex mixtures. mdpi.com This technique was crucial in confirming the identity of Micrococcin P1 and P2 isolated from Bacillus marisflavi. mdpi.com

The following table summarizes the key spectroscopic data for Micrococcin P1:

| Technique | Observation | Reference |

| ESI-MS | Molecular mass of 1,143 Da | nih.govasm.org |

| HRMS | [M+H]⁺ of 1,144.2173 (Calculated: 1,144.2179 for C₄₈H₄₉N₁₃O₉S₆) | asm.org |

| ¹H and ¹³C NMR | Signals for 46 hydrogens and 48 carbons, indicating high heteroatom content | nih.gov |

| 2D NMR (TOCSY, NOESY, HSQC, HMBC) | Elucidation of the complete molecular structure and connectivity | nih.govmdpi.com |

| Tandem MS | Characteristic fragmentation pattern used for identification | mdpi.com |

Chromatographic Techniques for Purification and Analysis (HPLC, RP-HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC), are indispensable for the purification and analysis of this compound from bacterial cultures.

The purification of Micrococcin P1 typically involves a multi-step process. An initial concentration step, such as ammonium (B1175870) sulfate (B86663) precipitation, is often followed by reversed-phase chromatography. nih.govasm.orgresearchgate.net Final purification is frequently achieved using preparative or semi-preparative RP-HPLC. nih.govmdpi.com In one documented procedure, a 1,600-fold increase in specific activity with a 25% recovery was achieved through RP chromatography, with the final polishing step being RP-HPLC. nih.gov

This compound is a highly hydrophobic molecule, a property that is exploited in RP-HPLC. nih.gov It binds strongly to C18 columns and typically requires high concentrations of organic solvents, such as acetonitrile (B52724), for elution. nih.gov For instance, Micrococcin P1 has been observed to elute at approximately 67% acetonitrile. nih.gov The purity of the fractions obtained from HPLC is often monitored by analytical RP-HPLC, which should show a distinct and symmetrical peak for the pure compound. nih.gov

Various RP-HPLC columns and conditions have been reported for the purification of this compound. These include Europher 100-C₁₈ and Phenomenex Luna C18 columns, with elution often performed using a linear gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govmdpi.com

The table below outlines a typical purification scheme for Micrococcin P1:

| Purification Step | Method | Elution Conditions | Reference |

| Initial Concentration | Ammonium sulfate precipitation | - | nih.gov |

| Intermediate Purification | Reversed-phase column chromatography (e.g., Silica gel C₁₈) | Step gradient of acetonitrile in water with 0.1% TFA | nih.gov |

| Final Purification | Reversed-Phase HPLC (RP-HPLC) (e.g., Europher 100-C₁₈) | Linear gradient of 0-80% acetonitrile in water with 0.1% TFA | nih.govresearchgate.net |

| Analysis | Analytical RP-HPLC | Isocratic or gradient elution with acetonitrile/water/TFA | mdpi.com |

Bioassays for Antimicrobial Activity Evaluation

Bioassays are fundamental for determining the antimicrobial efficacy of this compound and for guiding its purification from natural sources. These assays measure the ability of the compound to inhibit the growth of susceptible microorganisms.

A common method used is the agar (B569324) diffusion assay , such as the spot-on-lawn test . In this assay, a solution containing this compound is spotted onto an agar plate that has been seeded with a lawn of a sensitive indicator bacterium, such as Staphylococcus aureus or Listeria ivanovii. nih.govasm.org After incubation, a clear zone of growth inhibition around the spot indicates antimicrobial activity. nih.govresearchgate.net This method is particularly useful for screening crude extracts and chromatographic fractions during purification. nih.gov

To quantify the potency of this compound, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism under defined in vitro conditions. cabidigitallibrary.orgmdpi.com The broth microdilution method is a standard technique for MIC determination. mdpi.comcabidigitallibrary.org This involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. mdpi.combmglabtech.com Each well is then inoculated with a standardized suspension of the test bacterium. mdpi.com After incubation, the MIC is read as the lowest concentration of the antibiotic at which no visible growth is observed. cabidigitallibrary.orgmdpi.com

Micrococcin P1 has demonstrated potent activity against a range of Gram-positive bacteria. nih.govasm.org For example, MIC values for Micrococcin P1 against various strains of Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pyogenes have been reported in the range of 1-2 µg/mL. medchemexpress.com In another study, Micrococcin P1 and a related compound, Micrococcin P3, exhibited MIC values between 0.05 and 0.8 µg/mL against several Gram-positive strains. mdpi.com

Here is a summary of bioassay methods used in this compound research:

| Bioassay Method | Purpose | Typical Indicator Organisms | Key Findings | Reference |

| Spot-on-Lawn Assay | Screening for antimicrobial activity during purification | Staphylococcus aureus, Listeria ivanovii | Presence of inhibition zones indicates activity | nih.govasm.org |

| Broth Microdilution | Determination of Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus, Bacillus subtilis, Kocuria rhizophila | MIC values for Micrococcin P1 are typically in the low µg/mL range against Gram-positive bacteria. | mdpi.commedchemexpress.com |

Genetic and Molecular Techniques for Biosynthesis Studies (e.g., Gene Disruption, Affinity Tagging)